

# Application Notes and Protocols: Vicriviroc GTPyS Binding Assay for CCR5 Activation

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## Compound of Interest

Compound Name: Vicriviroc

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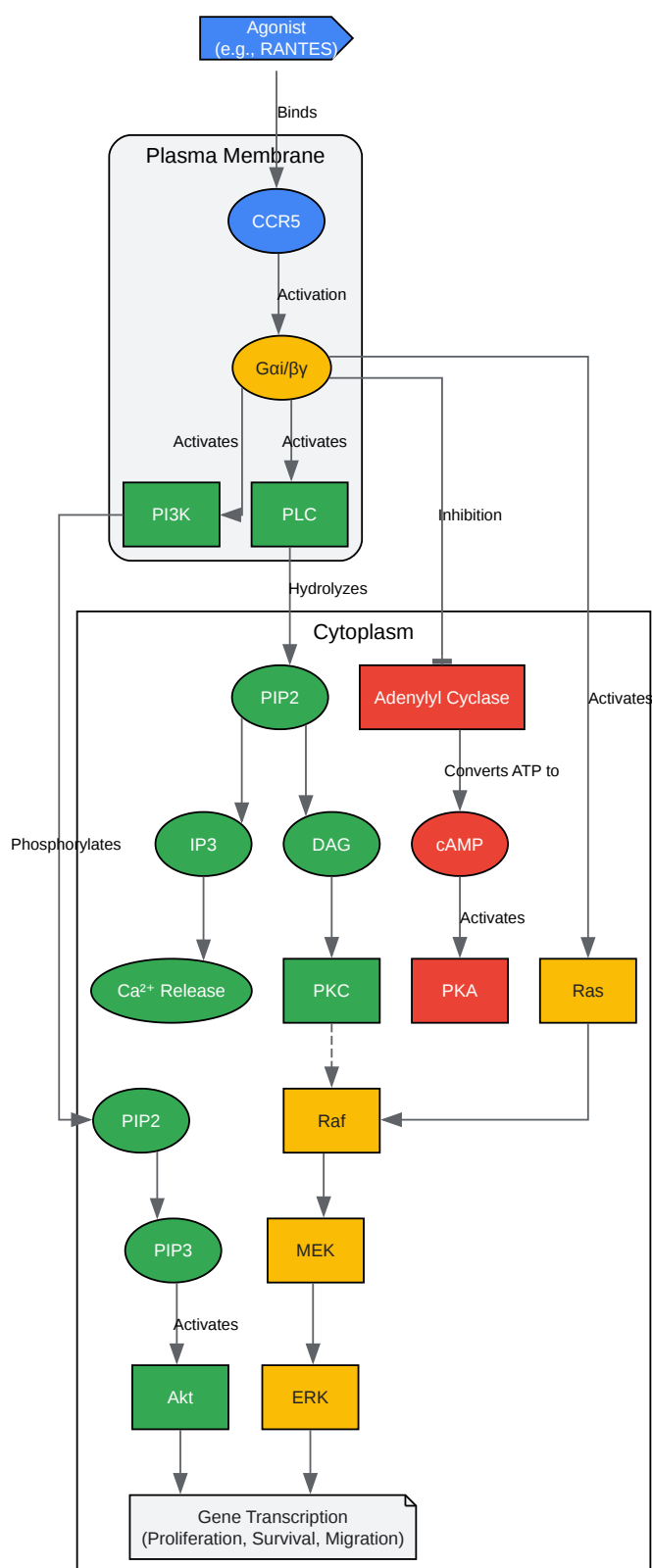
## Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking. It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] Consequently, CCR5 has emerged as a significant therapeutic target for HIV-1 infection and other inflammatory diseases. **Vicriviroc** is a potent and selective antagonist of the CCR5 receptor.[3] This document provides a detailed protocol for a guanosine 5'-O-(3-[<sup>35</sup>S]thio)triphosphate ([<sup>35</sup>S]GTPyS) binding assay to characterize the functional activity of **Vicriviroc** and other ligands at the CCR5 receptor.

The [<sup>35</sup>S]GTPyS binding assay is a functional method used to measure the activation of G proteins following agonist stimulation of a GPCR.[4][5] In the inactive state, the G protein is a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist-induced conformational change in the receptor, the G protein is activated, leading to the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable analog of GTP, [<sup>35</sup>S]GTPyS, which binds to the activated Gα subunit.[6] The accumulation of [<sup>35</sup>S]GTPyS provides a direct measure of receptor activation.[5] This assay can effectively differentiate between agonists, antagonists, and inverse agonists.

## Signaling Pathway

The CCR5 receptor primarily couples to the Gi/o family of G proteins.[7][8] Upon activation by an agonist, the G $\alpha$ i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta$  $\gamma$  subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol triphosphate (IP $_3$ ) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, CCR5 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival, proliferation, and migration. [9][10][11][12][13]



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**Figure 1:** CCR5 Signaling Pathway.

## Experimental Workflow

The [<sup>35</sup>S]GTPγS binding assay is typically performed using a scintillation proximity assay (SPA) format, which is a homogeneous assay that does not require a separation step.[\[14\]](#)[\[15\]](#)[\[16\]](#) Cell membranes expressing the CCR5 receptor are pre-coupled to SPA beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light that can be detected.[\[17\]](#)[\[18\]](#)



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**Figure 2:** GTPyS Binding Assay Workflow.

## Experimental Protocols

## Materials and Reagents

- Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
- [<sup>35</sup>S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate) (specific activity >1000 Ci/mmol).
- Guanosine 5'-diphosphate (GDP): For setting the baseline of G protein activation.
- Agonist: RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4).
- Antagonist: **Vicriviroc**, Maraviroc, or other test compounds.
- Scintillation Proximity Assay (SPA) Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4.[\[19\]](#)
- 96-well Microplates: White, clear-bottom microplates suitable for scintillation counting.
- Scintillation Counter: A microplate-compatible scintillation counter.

## Step-by-Step Protocol for [<sup>35</sup>S]GTPγS SPA

- Preparation of Reagents:
  - Prepare a stock solution of GDP (e.g., 1 mM) in assay buffer.
  - Prepare serial dilutions of the agonist (e.g., RANTES) and antagonist (e.g., **Vicriviroc**) in assay buffer.
  - Dilute the [<sup>35</sup>S]GTPγS in assay buffer to the desired final concentration (typically 0.1-0.5 nM).
  - Resuspend the WGA SPA beads in assay buffer according to the manufacturer's instructions.
- Membrane and Bead Preparation:

- Thaw the CCR5-expressing cell membranes on ice.
- Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).<sup>[19]</sup>
- In a polypropylene tube, mix the diluted membranes with the WGA SPA beads and incubate for at least 30 minutes on ice with gentle agitation to allow for coupling.
- Assay Procedure:
  - To each well of a 96-well microplate, add the following in order:
    - 25 µL of assay buffer or antagonist/test compound at various concentrations.
    - 50 µL of the pre-coupled membrane/SPA bead suspension.
    - 25 µL of assay buffer or agonist at various concentrations. For antagonist assays, use a fixed concentration of agonist (e.g., the EC<sub>80</sub> concentration).
    - 25 µL of GDP solution (final concentration typically 1-10 µM).
  - Pre-incubate the plate for 15-30 minutes at room temperature.
  - Initiate the binding reaction by adding 25 µL of the diluted [<sup>35</sup>S]GTPγS to each well.
- Incubation and Detection:
  - Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.
  - Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to allow the beads to settle.
  - Measure the light emission from each well using a microplate scintillation counter.
- Data Analysis:
  - For agonist dose-response curves, plot the scintillation counts against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.

- For antagonist inhibition curves, plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC<sub>50</sub> value.

## Data Presentation

The following table summarizes the potency of various CCR5 ligands as determined by the GTPyS binding assay.

Ligand	Ligand Type	IC <sub>50</sub> (nM)	Reference
Vicriviroc	Antagonist	4.2 ± 1.3	[2]
Maraviroc	Antagonist	~2-20	[20][21]
SCH-C	Antagonist	10 ± 1.2	[2]
RANTES (CCL5)	Agonist	EC <sub>50</sub> ~1-10	[22]
MIP-1α (CCL3)	Agonist	EC <sub>50</sub> ~1-10	[22][23]
MIP-1β (CCL4)	Agonist	EC <sub>50</sub> ~1-10	[22][23]

Note: IC<sub>50</sub> and EC<sub>50</sub> values can vary depending on the specific experimental conditions, such as the cell line used, membrane preparation, and assay buffer composition.

## Conclusion

The [<sup>35</sup>S]GTPyS binding assay is a robust and reliable method for characterizing the functional activity of ligands at the CCR5 receptor. This application note provides a detailed protocol and the necessary background information to successfully implement this assay for the evaluation of compounds such as **Vicriviroc**. The ability to quantify the functional consequences of ligand binding makes this assay an invaluable tool in drug discovery and development for HIV-1 and other diseases involving the CCR5 receptor.

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